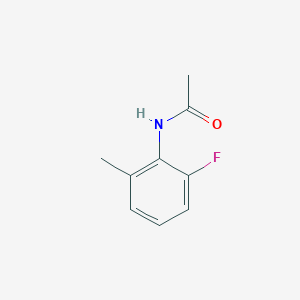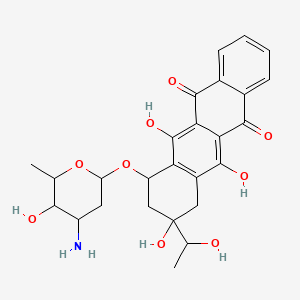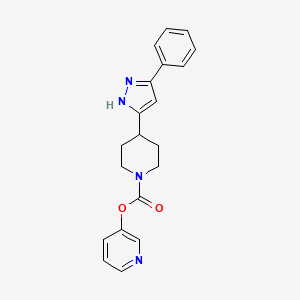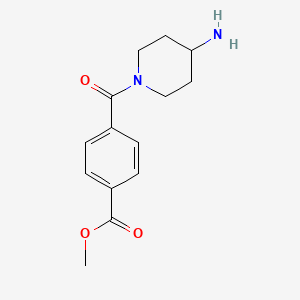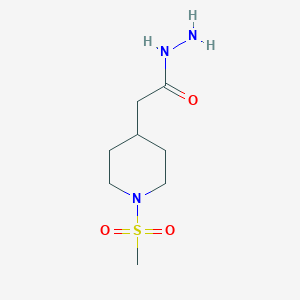
N-benzyl-4,5-dibromothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4,5-dibromothiophene-2-carboxamide is a chemical compound characterized by its thiophene ring structure substituted with bromine atoms and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4,5-dibromothiophene-2-carboxamide typically involves the following steps:
Bromination: Thiophene is brominated to introduce bromine atoms at the 4 and 5 positions.
Carboxylation: The brominated thiophene undergoes carboxylation to introduce the carboxamide group.
Benzyl Group Addition: The benzyl group is added to the carboxamide nitrogen.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions: N-benzyl-4,5-dibromothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction of the bromine atoms to hydrogen atoms.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dibromothiophene derivatives.
Substitution: Various substituted thiophenes.
Aplicaciones Científicas De Investigación
N-benzyl-4,5-dibromothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Employed in the production of materials with specific properties.
Mecanismo De Acción
The mechanism by which N-benzyl-4,5-dibromothiophene-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-benzyl-4,5-dibromothiophene-2-carboxamide is compared to other similar compounds, such as:
N-benzyl-2-(4-nitrobenzoyl)amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Similar structure but with different substituents.
N-benzylpiperidine-4-carboxaldehyde: Different core structure but similar functional groups.
Uniqueness: this compound is unique due to its specific combination of bromine atoms and carboxamide group on the thiophene ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H9Br2NOS |
|---|---|
Peso molecular |
375.08 g/mol |
Nombre IUPAC |
N-benzyl-4,5-dibromothiophene-2-carboxamide |
InChI |
InChI=1S/C12H9Br2NOS/c13-9-6-10(17-11(9)14)12(16)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) |
Clave InChI |
GUYVDMYEBDVJQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(S2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
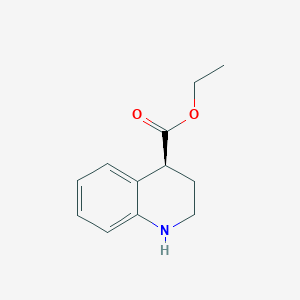
![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)
